

Application Notes and Protocols for the Automated Synthesis of 68Ga-NODAGA Radiopharmaceuticals

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Compound of Interest

Compound Name: *(R)-NODAGA-tris(*t*-Bu ester)*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the automated synthesis of Gallium-68 (68Ga) labeled radiopharmaceuticals using NODAGA chelates. The information is intended to guide researchers, scientists, and drug development professionals in the efficient and reproducible production of these positron emission tomography (PET) imaging agents.

Introduction to 68Ga-NODAGA Radiopharmaceuticals

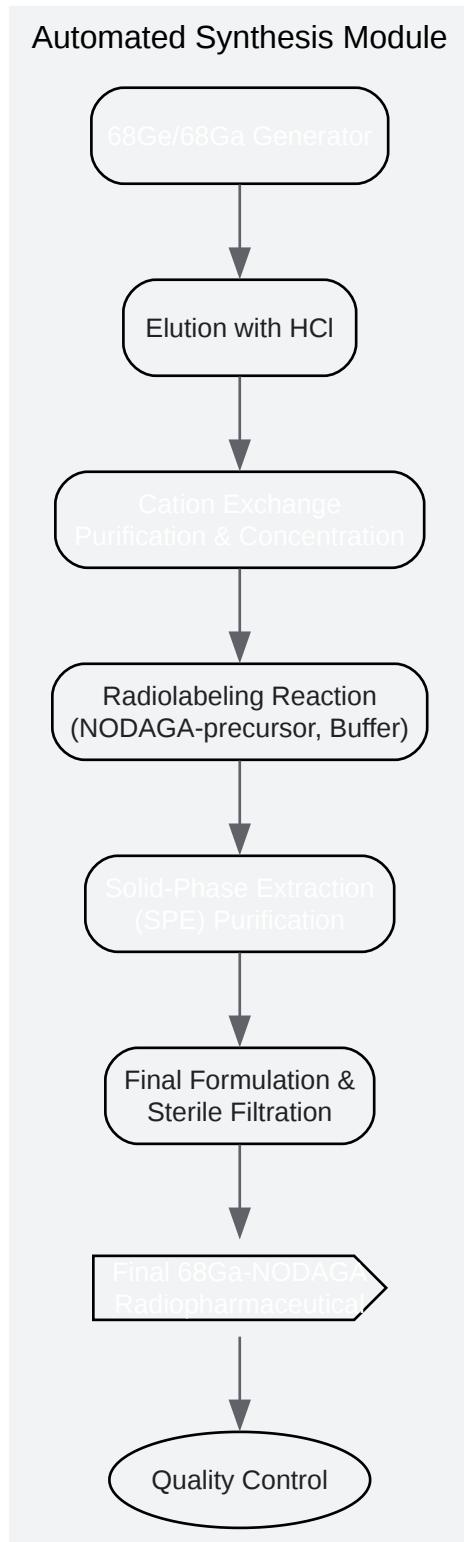
Gallium-68 is a positron-emitting radionuclide with a short half-life (68 minutes) that is conveniently produced from a 68Ge/68Ga generator.^[1] This availability makes it an attractive isotope for PET imaging in clinical settings. NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) is a versatile bifunctional chelator that forms stable complexes with 68Ga at room temperature, a significant advantage over other chelators like DOTA that often require heating. This property is particularly beneficial for labeling heat-sensitive biomolecules. The resulting 68Ga-NODAGA radiopharmaceuticals are used in a wide range of PET imaging applications, including oncology, by targeting specific biological markers.

Automated Synthesis Workflow

The automated synthesis of ⁶⁸Ga-NODAGA radiopharmaceuticals is a multi-step process designed to ensure high radiochemical yield and purity while minimizing radiation exposure to the operator. The process is typically performed on a dedicated synthesis module. The main stages include:

- **68Ge/68Ga Generator Elution:** The process begins with the elution of ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using dilute hydrochloric acid (e.g., 0.1 M HCl).[2]
- **68Ga Purification and Concentration:** The generator eluate often contains metallic impurities (e.g., Zn²⁺, Fe³⁺) and breakthrough of the parent isotope ⁶⁸Ge, which can interfere with the labeling process.[3] Therefore, a purification and concentration step is crucial. This is commonly achieved using a cation exchange cartridge.[2][4]
- **Radiolabeling Reaction:** The purified and concentrated ⁶⁸Ga is then transferred to a reaction vessel containing the NODAGA-conjugated precursor in a suitable buffer (e.g., acetate or HEPES buffer) to maintain the optimal pH for the labeling reaction (typically pH 3.5-4.5).[5][6]
- **Final Product Formulation:** After the labeling reaction is complete, the final product is typically purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove any unreacted ⁶⁸Ga and other impurities. The purified radiopharmaceutical is then formulated in a physiologically compatible solution (e.g., saline) and passed through a sterile filter.

Below is a Graphviz diagram illustrating the general automated synthesis workflow.



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Caption: Automated synthesis workflow for 68Ga-NODAGA radiopharmaceuticals.

Quantitative Data Summary

The following tables summarize the radiochemical yield and purity of various ⁶⁸Ga-NODAGA radiopharmaceuticals produced via automated synthesis.

Table 1: Radiochemical Yield of Selected ⁶⁸Ga-NODAGA Radiopharmaceuticals

Radiopharmaceutical	Precursor Amount	Labeling Conditions	Radiochemical Yield (Decay Corrected)	Reference
[⁶⁸ Ga]Ga-NODAGA-Exendin-4	10 µg	Automated	45 ± 2.4%	[7]
[⁶⁸ Ga]Ga-NODAGA-HPBCD	-	-	76.54 ± 6.12%	[8]
[⁶⁸ Ga]Ga-NODAGA-GE11	-	-	73.5 ± 5.4%	[9]

Table 2: Radiochemical Purity of Selected ⁶⁸Ga-NODAGA Radiopharmaceuticals

Radiopharmaceutical	Method	Radiochemical Purity	Reference
[⁶⁸ Ga]Ga-NODAGA-Exendin-4	HPLC	>95%	[7]
[⁶⁸ Ga]Ga-NODAGA-HPBCD	-	>98%	[8]
[⁶⁸ Ga]Ga-NODAGA-RGD-BBN	HPLC/RTLC	>98%	[10]
[⁶⁸ Ga]Ga-NODAGA-GE11	-	>98%	[9]

Experimental Protocols

Protocol for Automated Synthesis of a Generic 68Ga-NODAGA Radiopharmaceutical

This protocol provides a general procedure for the automated synthesis of a 68Ga-NODAGA radiopharmaceutical using a cassette-based synthesis module.

Materials:

- 68Ge/68Ga generator
- Automated synthesis module with disposable cassettes
- NODAGA-conjugated precursor
- 0.1 M Hydrochloric acid (HCl), trace metal grade
- Sodium acetate buffer (0.5 M, pH 4.5) or HEPES buffer
- Cation exchange cartridge (e.g., SCX)
- Solid-phase extraction cartridge (e.g., C18)
- Ethanol, USP grade
- Water for Injection (WFI)
- Sterile saline for injection
- 0.22 μ m sterile filter

Procedure:

- Pre-synthesis Setup:
 - Aseptically assemble the synthesis cassette on the automated module according to the manufacturer's instructions.

- Prepare a solution of the NODAGA-precursor in the appropriate buffer (e.g., 10-50 µg in 1 mL of sodium acetate buffer).
- Load the precursor solution and other required reagents (e.g., ethanol, saline) into the designated vials on the cassette.
- 68Ge/68Ga Generator Elution and 68Ga Purification:
 - Initiate the automated sequence. The synthesizer will first elute the 68Ge/68Ga generator with 0.1 M HCl.
 - The 68Ga eluate is automatically passed through the cation exchange cartridge to trap the 68Ga³⁺ ions, while allowing 68Ge and other impurities to pass through to waste.
 - The trapped 68Ga is then eluted from the cation exchange cartridge using a small volume of a suitable eluent (e.g., 5 M NaCl/0.1 M HCl) directly into the reaction vessel.[1]
- Radiolabeling:
 - The purified 68Ga eluate is mixed with the NODAGA-precursor solution in the reaction vessel.
 - The reaction is typically allowed to proceed for 5-10 minutes at ambient temperature. Gentle heating (e.g., up to 80°C) can be applied if necessary, although it is often not required for NODAGA.[6]
- Purification and Formulation:
 - After the labeling reaction, the mixture is passed through a C18 SPE cartridge. The 68Ga-NODAGA-radiopharmaceutical is retained on the cartridge, while unreacted hydrophilic impurities are washed away with WFI.
 - The purified product is then eluted from the C18 cartridge with a small volume of ethanol, followed by sterile saline.
 - The final product is collected in a sterile vial after passing through a 0.22 µm sterile filter.

Quality Control Protocols

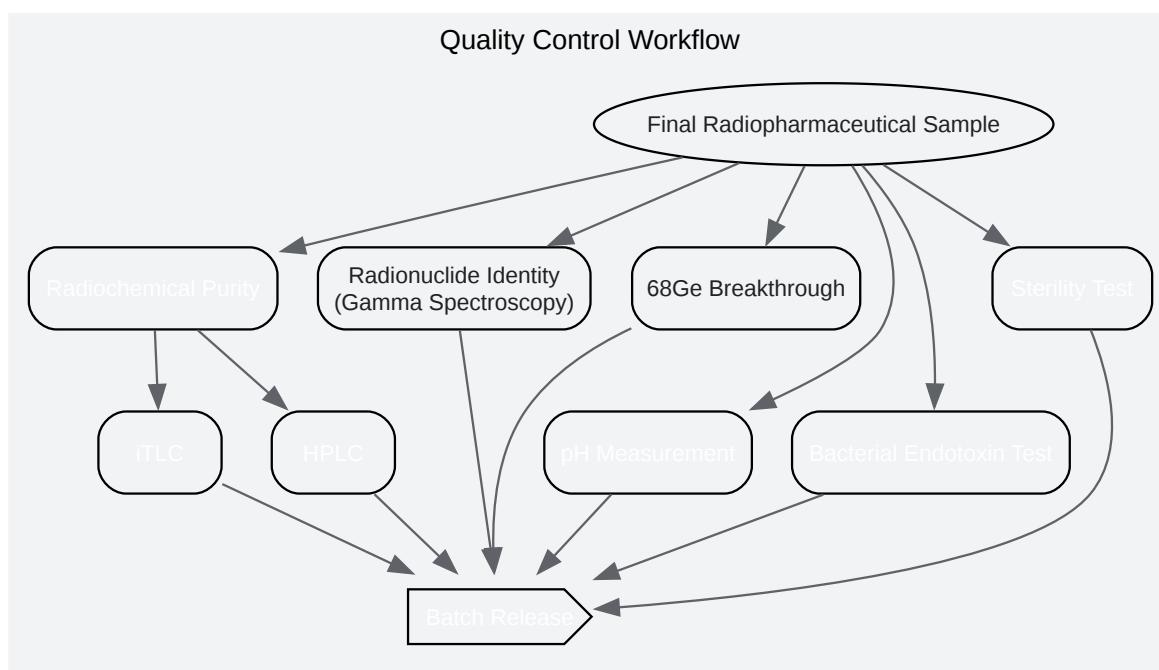
Comprehensive quality control is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product. The following tests should be performed according to the European Pharmacopoeia guidelines.[11][12]

4.2.1. Radiochemical Purity (RCP)

- Instant Thin Layer Chromatography (iTLC):
 - Purpose: To determine the percentage of free ^{68}Ga and colloidal ^{68}Ga .
 - Stationary Phase: iTLC-SG strips.
 - Mobile Phase System 1 (for free ^{68}Ga): A mixture of 1 M ammonium acetate and methanol (1:1 v/v). In this system, the ^{68}Ga -NODAGA complex and colloidal ^{68}Ga remain at the origin ($R_f = 0.0\text{-}0.2$), while free ^{68}Ga moves with the solvent front ($R_f = 0.8\text{-}1.0$).[12]
 - Mobile Phase System 2 (for colloidal ^{68}Ga): A solution of 3-5% (v/v) aqueous trifluoroacetic acid (TFA). In this system, colloidal ^{68}Ga remains at the origin ($R_f = 0.0\text{-}0.1$), the ^{68}Ga -NODAGA complex moves to the middle of the strip ($R_f = 0.5\text{-}0.6$), and free ^{68}Ga moves with the solvent front ($R_f = 0.9\text{-}1.0$).[13]
 - Procedure: Apply a small spot of the final product onto two iTLC strips. Develop one strip in each mobile phase system. After development, the strips are dried and the distribution of radioactivity is measured using a radio-TLC scanner.
 - Acceptance Criteria: RCP $\geq 95\%$.
- High-Performance Liquid Chromatography (HPLC):
 - Purpose: To provide a more detailed analysis of the radiochemical purity.
 - Column: Reverse-phase C18 column.
 - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
 - Detection: A UV detector followed by a radioactivity detector.

- Procedure: Inject a small volume of the final product into the HPLC system. The retention time of the ^{68}Ga -NODAGA radiopharmaceutical is compared to that of a non-radioactive standard.
- Note: It is crucial to be aware that free ^{68}Ga can be non-specifically adsorbed on the C18 column, potentially leading to an overestimation of the RCP.[14][15]

Below is a Graphviz diagram illustrating the quality control workflow.



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Caption: Quality control workflow for ^{68}Ga -NODAGA radiopharmaceuticals.

4.2.2. Other Quality Control Tests

- Radionuclide Identity: The identity of ^{68}Ga is confirmed by identifying the characteristic 511 keV and 1022 keV gamma-ray peaks using a gamma spectrometer.

- **68Ge Breakthrough:** The amount of the long-lived parent isotope, ⁶⁸Ge, in the final product is measured using a gamma spectrometer after the ⁶⁸Ga has decayed. The acceptance limit is typically <0.001% of the total radioactivity.[12]
- **pH:** The pH of the final product should be within a physiologically acceptable range (typically 6.5-7.5).[12]
- **Bacterial Endotoxins:** The final product must be tested for bacterial endotoxins using a Limulus Amebocyte Lysate (LAL) test.
- **Sterility:** A sterility test must be performed on the final product to ensure the absence of microbial contamination.

Conclusion

The automated synthesis of ⁶⁸Ga-NODAGA radiopharmaceuticals offers a reliable and efficient method for producing high-quality PET imaging agents. The use of NODAGA chelators allows for mild labeling conditions, making it suitable for a wide range of biomolecules. Adherence to detailed protocols and rigorous quality control is essential to ensure the safety and efficacy of these radiopharmaceuticals for clinical and research applications.

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